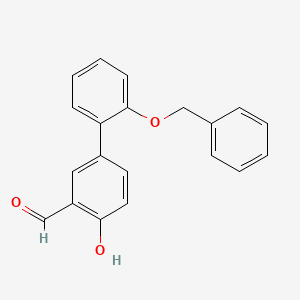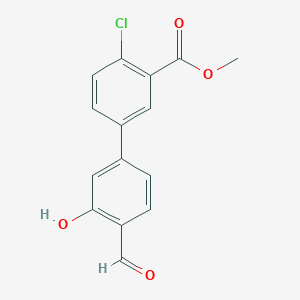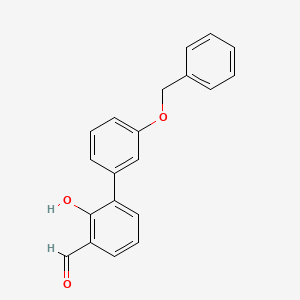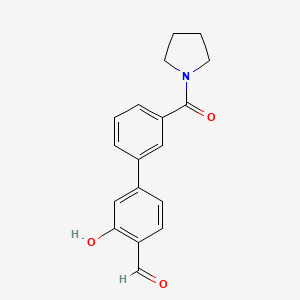
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2F5PPCP) is a chemical compound with a molecular formula of C12H13NO2 and a molecular weight of 203.23 g/mol. It is a white, crystalline solid that is soluble in water and ethanol. 2F5PPCP is a derivative of phenol and has been used in a variety of scientific and industrial applications.
Mécanisme D'action
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as a ligand in the formation of various transition metal complexes. It binds to the metal center through its phenolic group, forming a five-membered chelate ring. The pyrrolidine group of the ligand also interacts with the metal center, allowing for the formation of a stable complex.
Biochemical and Physiological Effects
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has not been extensively studied for its effects on biochemical and physiological processes. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. Additionally, it has been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in a multi-step process. Additionally, it is soluble in both water and ethanol, making it easy to use in a variety of reactions. The main limitation of using 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments is that it is not very stable and can decompose over time.
Orientations Futures
There are several potential future directions for the use of 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. It could be used as a model compound to study the mechanisms of organic reactions, as well as the interactions between proteins and small molecules. Additionally, it could be used to study the structure and reactivity of transition metal complexes. Furthermore, it could be used as a starting material for the synthesis of other compounds with potential pharmaceutical applications. Finally, it could be used in the development of new antimicrobial and anticancer agents.
Méthodes De Synthèse
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized through a multi-step process involving the reaction of pyrrolidinylcarbonylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 80°C for a period of 24 hours. After the reaction is complete, the product is purified by recrystallization and filtered to obtain a 95% pure sample.
Applications De Recherche Scientifique
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound in the study of the mechanisms of organic reactions. Additionally, it has been used in the study of the interactions between proteins and small molecules. It has also been used in the study of the structure and reactivity of transition metal complexes.
Propriétés
IUPAC Name |
2-hydroxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-16-7-6-14(11-17(16)21)13-4-3-5-15(10-13)18(22)19-8-1-2-9-19/h3-7,10-12,21H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCHXCPXDAPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685367 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261919-40-7 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


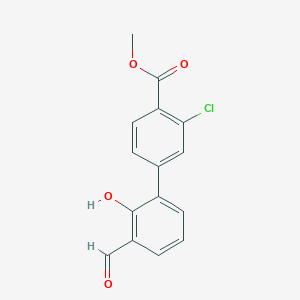




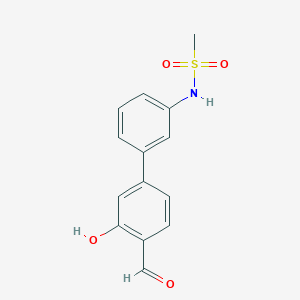
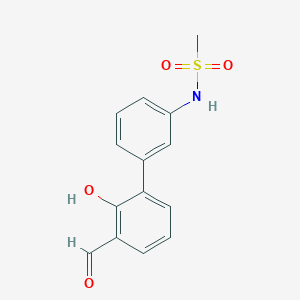
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)

